molecular formula C14H14ClFN4O B2808380 2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide CAS No. 1797975-65-5

2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide

Cat. No.: B2808380
CAS No.: 1797975-65-5
M. Wt: 308.74
InChI Key: MVKHISTXFCGGIN-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-chloropyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell growth and proliferation .

Comparison with Similar Compounds

2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(16)7-12(11)15/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKHISTXFCGGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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